ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule featuring a sulfamoyl group at position 5, a 3-chlorobenzyl substituent on the sulfamoyl nitrogen, and an ethyl carboxylate at position 2.
Properties
CAS No. |
1324011-68-8 |
|---|---|
Molecular Formula |
C14H16ClN3O4S |
Molecular Weight |
357.81 |
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16ClN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-5-4-6-11(15)7-10/h4-7,16H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
POJODVDFYCQXAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC(=CC=C2)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₀H₁₃ClN₄O₄S
- Molecular Weight : 300.75 g/mol
This pyrazole derivative features a sulfamoyl group, which is known for enhancing biological activity through various mechanisms.
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines. They inhibit key signaling pathways involved in tumor growth and metastasis, including BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antibacterial Properties : Some studies suggest that pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .
Research Findings
A review of available literature reveals several important findings regarding the biological activity of this compound:
- Anticancer Studies :
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity :
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A study examined a series of pyrazole derivatives for their antitumor properties. This compound was among those tested, revealing significant inhibition of cell proliferation in vitro .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammation markers, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs differ in substituents on the sulfamoyl group, pyrazole ring, or carboxylate moiety. These variations influence physicochemical properties and bioactivity:
Key Observations :
- Sulfamoyl Group Substitution: The target compound’s 3-chlorobenzyl group contrasts with phenyl (e.g., 3a ) or cyclohexyl-ethyl (LMM11 ) substituents.
- Pyrazole Ring Modifications : Replacement of the 3-methyl group with methylsulfanyl (as in ) introduces a sulfur atom, which may alter electronic properties and metabolic stability.
- Carboxylate vs. Carboxamide : Ethyl carboxylate esters (target compound, ) are typically more hydrolytically stable than carboxamides (3a ), affecting bioavailability.
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
